molecular formula C9H6BrFN2O B13595571 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine

5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine

Cat. No.: B13595571
M. Wt: 257.06 g/mol
InChI Key: IMWCNVZGRNAAJS-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine (CAS RN: 1247391-94-1) is a heterocyclic compound with the molecular formula C₉H₆BrFN₂O and an average mass of 257.062 g/mol . Its structure consists of an isoxazole ring substituted with an amine group at position 3 and a 4-bromo-3-fluorophenyl group at position 3. The bromine and fluorine substituents on the phenyl ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

5-(4-bromo-3-fluorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6BrFN2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

IMWCNVZGRNAAJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under mild conditions. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In industrial settings, the production of 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Isoxazol-3-amine Derivatives

Halogen Positional Isomers
  • 3-fluoro).
  • 5-Amino-3-(4-bromophenyl)isoxazole (CAS 119162-53-7): Lacks the 3-fluoro substituent, reducing electronegativity and polar surface area. Molecular weight is comparable (257.07 g/mol), but lipophilicity (logP) may differ due to the absence of fluorine .
Halogen Variation
  • 5-(2,6-Difluorophenyl)isoxazol-3-amine (CAS 1467064-19-2):
    • Contains two fluorine atoms (positions 2 and 6), increasing electronegativity and hydrogen-bonding capacity. Molecular weight: 196.16 g/mol , significantly lower than the target compound .

Heterocyclic and Substituent Modifications

  • (4-Bromo-5-phenyl-isoxazol-3-yl)-phenyl-amine (CAS 858490-15-0):
    • Incorporates a phenyl group at position 5 of the isoxazole and a bromine at position 3. Molecular formula C₁₅H₁₁BrN₂O (MW 315.17 g/mol). The additional phenyl group enhances aromatic stacking interactions but increases steric bulk .
  • 5-(3-Methyloxetan-3-yl)isoxazol-3-amine (CAS 1267855-77-5):
    • Features an oxetane ring instead of halogenated phenyl, improving metabolic stability and reducing logP. Molecular formula C₇H₁₀N₂O₂ (MW 154.17 g/mol) .

Key Comparative Data

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Average Mass (g/mol) Halogen Substituents Key Features
5-(4-Bromo-3-fluorophenyl)isoxazol-3-amine C₉H₆BrFN₂O 257.06 4-Br, 3-F High lipophilicity, halogen bonding
5-Amino-3-(4-bromophenyl)isoxazole C₉H₇BrN₂O 257.07 4-Br Simpler substituent profile
3-Amino-5-(4-fluorophenyl)isoxazole C₈H₆FN₂O 178.18 4-F Enhanced solubility
5-(2,6-Difluorophenyl)isoxazol-3-amine C₉H₆F₂N₂O 196.16 2-F, 6-F High electronegativity
(4-Bromo-5-phenyl-isoxazol-3-yl)-phenyl-amine C₁₅H₁₁BrN₂O 315.17 4-Br, 5-Ph Steric hindrance, aromatic interactions

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